(E)-[(6-fluoropyridin-2-yl)oxy][1-(4-phenoxyphenyl)ethylidene]amine
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Overview
Description
(E)-[(6-fluoropyridin-2-yl)oxy][1-(4-phenoxyphenyl)ethylidene]amine is a chemical compound with the molecular formula C19H15FN2O2 and a molecular weight of 322.339 g/mol. This compound has gained significant attention in scientific research due to its potential biological activity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(6-fluoropyridin-2-yl)oxy][1-(4-phenoxyphenyl)ethylidene]amine typically involves the reaction of 6-fluoropyridine-2-ol with 1-(4-phenoxyphenyl)ethanone under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(E)-[(6-fluoropyridin-2-yl)oxy][1-(4-phenoxyphenyl)ethylidene]amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom on the pyridine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its biological activity.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action of (E)-[(6-fluoropyridin-2-yl)oxy][1-(4-phenoxyphenyl)ethylidene]amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways within cells. These interactions may involve binding to enzymes or receptors, leading to changes in cellular processes and ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (E)-[(6-chloropyridin-2-yl)oxy][1-(4-phenoxyphenyl)ethylidene]amine
- (E)-[(6-bromopyridin-2-yl)oxy][1-(4-phenoxyphenyl)ethylidene]amine
- (E)-[(6-iodopyridin-2-yl)oxy][1-(4-phenoxyphenyl)ethylidene]amine
Uniqueness
(E)-[(6-fluoropyridin-2-yl)oxy][1-(4-phenoxyphenyl)ethylidene]amine is unique due to the presence of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications .
Biological Activity
(E)-[(6-fluoropyridin-2-yl)oxy][1-(4-phenoxyphenyl)ethylidene]amine is a synthetic compound notable for its potential therapeutic applications. This article reviews its biological activities, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C19H18F1N1O1
- Molecular Weight : 307.35 g/mol
Its structure features a fluorinated pyridine moiety, which is known to enhance biological activity through improved binding interactions with target proteins.
The biological activity of this compound primarily involves inhibition of specific kinases, particularly the p38 mitogen-activated protein kinase (MAPK). Inhibition of p38 MAPK has been associated with reduced production of pro-inflammatory cytokines such as IL-1β, TNFα, and IL-6, making it a promising candidate for treating autoimmune diseases and inflammatory conditions .
Pharmacological Activity
Research indicates that this compound exhibits the following pharmacological activities:
- Anti-inflammatory Effects : The compound effectively inhibits the production of key inflammatory mediators in vitro and in vivo.
- Cytotoxicity : Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines, potentially due to its ability to modulate metabolic pathways involved in cell survival and proliferation .
Research Findings
A comprehensive evaluation of the compound's biological activity has been documented in various studies:
Table 1: Summary of Biological Activities
Case Studies
- In Vivo Studies on Inflammation : In an adjuvant-induced arthritis model, this compound demonstrated significant reduction in swelling and joint damage, correlating with decreased levels of TNFα and IL-6 .
- Cancer Cell Line Testing : The compound was tested against glioblastoma multiforme (GBM) cells, showing enhanced cytotoxic effects under hypoxic conditions. This suggests a potential application in targeting metabolic pathways altered in aggressive cancers .
Structure-Activity Relationship (SAR)
The modification of the pyridine ring and the phenoxy group has been studied to optimize the biological activity. Variations in substitution patterns have shown that certain modifications can enhance potency and selectivity for p38 MAPK inhibition while improving pharmacokinetic profiles.
Table 2: SAR Insights
Properties
IUPAC Name |
(E)-N-(6-fluoropyridin-2-yl)oxy-1-(4-phenoxyphenyl)ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2/c1-14(22-24-19-9-5-8-18(20)21-19)15-10-12-17(13-11-15)23-16-6-3-2-4-7-16/h2-13H,1H3/b22-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGCOEPGIANYKC-HYARGMPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC1=NC(=CC=C1)F)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC1=NC(=CC=C1)F)/C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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